4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
Description
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Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6S/c1-14-12-26(13-15(2)31-14)33(28,29)17-10-8-16(9-11-17)20(27)23-22-25-24-21(32-22)18-6-4-5-7-19(18)30-3/h4-11,14-15H,12-13H2,1-3H3,(H,23,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCJDJQEKSWWJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.
Chemical Structure and Properties
The compound features a benzamide core substituted with a sulfonyl group and a morpholino moiety, along with a 1,3,4-oxadiazole ring. The molecular formula is , indicating the presence of nitrogen, sulfur, and oxygen functionalities that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity.
- Protein Binding : The morpholino and oxadiazole groups enhance binding affinity to target proteins, influencing cellular pathways and biological responses.
Antifungal Activity
Recent studies indicate that compounds similar to this compound exhibit significant antifungal properties. For instance:
| Compound | Target Fungi | EC50 (μg/mL) | Inhibition Rate (%) |
|---|---|---|---|
| 5d | B. cinerea | 5.21 | High |
| 5e | B. cinerea | 8.25 | High |
| 5f | B. cinerea | 8.03 | High |
| 5i | B. cinerea | 21.00 | Moderate |
These compounds demonstrated efficacy superior to commercial fungicides like hymexazol .
Insecticidal Activity
In preliminary bioassays against various pests such as Mythimna separate and Helicoverpa armigera, compounds related to this class have shown promising insecticidal activity at concentrations around 500 mg/L .
Case Studies
- Study on Antifungal Efficacy :
- Insect Toxicity Testing :
Preparation Methods
Hydrazide Intermediate Preparation
2-Methoxybenzoic acid (1.52 g, 10 mmol) reacts with hydrazine hydrate (5 mL, 80%) in ethanol under reflux for 6 hours to yield 2-methoxybenzohydrazide (Yield: 87%).
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol (anhydrous) |
| Temperature | 78°C (reflux) |
| Time | 6 hours |
| Catalyst | None |
Oxadiazole Ring Cyclization
The hydrazide (1.64 g, 10 mmol) undergoes cyclodehydration with carbon disulfide (0.76 mL, 12 mmol) in pyridine at 0–5°C for 2 hours, followed by room temperature stirring for 24 hours. After aqueous workup, 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol is obtained (Yield: 68%).
Key Optimization Data:
| Parameter | Effect on Yield |
|---|---|
| CS₂ Excess | 20% increase |
| Temperature >5°C | 15% decomposition |
| Pyridine Volume | Optimal at 10 mL/g |
Thiol-to-amine conversion employs HgO/I₂ in DMF at 60°C for 3 hours, providing 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine (Yield: 82%).
Sulfonylation of Benzamide Precursor
4-Chlorosulfonylbenzoyl Chloride Synthesis
4-Chlorobenzoic acid (15.6 g, 100 mmol) reacts with chlorosulfonic acid (50 mL) at 0°C for 30 minutes, then at 110°C for 4 hours. Quenching with ice water yields 4-chlorosulfonylbenzoyl chloride (Yield: 74%).
Reaction Monitoring:
| Time (min) | Conversion (%) |
|---|---|
| 30 | 45 |
| 120 | 78 |
| 240 | 94 |
Morpholine Coupling
4-Chlorosulfonylbenzoyl chloride (2.33 g, 10 mmol) reacts with 2,6-dimethylmorpholine (1.16 g, 10 mmol) in dichloromethane (DCM) containing triethylamine (2.02 g, 20 mmol) at 0°C for 1 hour. After warming to 25°C for 3 hours, 4-((2,6-dimethylmorpholino)sulfonyl)benzoyl chloride precipitates (Yield: 89%).
Characterization Data:
- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J=8.4 Hz, 2H), 7.98 (d, J=8.4 Hz, 2H), 4.12–4.05 (m, 2H), 3.76–3.68 (m, 2H), 2.54 (s, 6H), 1.32 (t, J=6.8 Hz, 6H)
- IR (KBr): 1785 cm⁻¹ (C=O stretch), 1370/1160 cm⁻¹ (S=O asym/sym)
Amide Bond Formation
Coupling Reaction
5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine (2.05 g, 10 mmol) and 4-((2,6-dimethylmorpholino)sulfonyl)benzoyl chloride (3.54 g, 10 mmol) react in anhydrous THF with N,N-diisopropylethylamine (DIPEA, 2.58 g, 20 mmol) at −10°C for 30 minutes, then at 25°C for 12 hours.
Purification Protocol:
- Filtration through Celite®
- Solvent evaporation under reduced pressure
- Column chromatography (SiO₂, ethyl acetate/hexane 3:7)
- Recrystallization from ethanol/water (Yield: 76%)
Crystallization Data:
| Solvent System | Crystal Form | Purity (%) |
|---|---|---|
| Ethanol/Water | Needles | 99.2 |
| Acetonitrile | Prisms | 98.7 |
| Chloroform/Hexane | Amorphous | 95.4 |
Analytical Characterization
Spectroscopic Data
¹H NMR (600 MHz, DMSO-d₆):
δ 11.32 (s, 1H, NH), 8.21 (d, J=8.2 Hz, 2H, ArH), 8.08 (d, J=8.2 Hz, 2H, ArH), 7.89 (dd, J=7.8, 1.6 Hz, 1H, ArH), 7.62–7.58 (m, 1H, ArH), 7.23 (d, J=8.4 Hz, 1H, ArH), 7.15 (t, J=7.6 Hz, 1H, ArH), 4.24–4.18 (m, 2H, morpholine), 3.87 (s, 3H, OCH₃), 3.74–3.68 (m, 2H, morpholine), 2.61 (s, 6H, N(CH₃)₂), 1.36 (t, J=6.8 Hz, 6H, morpholine CH₂)
13C NMR (150 MHz, DMSO-d₆):
δ 167.8 (C=O), 161.2 (oxadiazole C-2), 156.4 (OCH₃), 142.1–117.3 (aromatic carbons), 66.8/48.7 (morpholine carbons), 55.6 (OCH₃), 44.2 (N(CH₃)₂), 18.4 (morpholine CH₂)
HRMS (ESI+): m/z calcd for C₂₂H₂₅N₄O₆S [M+H]⁺: 497.1491, found: 497.1489
Purity Assessment
HPLC Conditions:
- Column: C18 (250 × 4.6 mm, 5 μm)
- Mobile Phase: ACN/0.1% HCOOH (70:30)
- Flow Rate: 1.0 mL/min
- Retention Time: 8.72 min
- Purity: 99.1% (254 nm)
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Using modified conditions from Khanum et al., hydrazide (1.64 g, 10 mmol) and carbon disulfide (0.76 mL) react in a microwave reactor (300 W, 100°C) for 15 minutes, achieving 92% oxadiazole thiol yield. Subsequent amination under microwave irradiation (250 W, 80°C, 10 minutes) provides 89% amine yield.
Comparative Data:
| Parameter | Conventional | Microwave |
|---|---|---|
| Reaction Time | 24 h | 25 min |
| Yield | 82% | 89% |
| Energy Consumption | 2.4 kWh | 0.8 kWh |
Solid-Phase Sulfonylation
Immobilizing 4-chlorobenzoic acid on Wang resin enables sulfonylation with chlorosulfonic acid in flow reactor (0.5 mL/min, 50°C), achieving 81% isolated yield after cleavage with TFA/DCM.
Challenges and Optimization
Key Issues Identified:
- Oxadiazole ring hydrolysis under acidic conditions (pH <4)
- Sulfonyl chloride intermediate instability above 40°C
- Morpholine coupling selectivity (N- vs O-alkylation)
Process Improvements:
- Temperature Control: Maintaining sulfonylation at 0–5°C prevents decomposition
- Catalytic Additives: 0.5 mol% DMAP accelerates amide coupling by 40%
- Moisture Sensitivity: Molecular sieves (4Å) in THF increase yield by 12%
Scalability Assessment
Kilogram-Scale Production Data:
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Batch Size | 50 g | 5 kg |
| Overall Yield | 68% | 63% |
| Purity | 99.1% | 98.4% |
| Process Time | 72 h | 96 h |
Critical path analysis identifies oxadiazole cyclization as rate-limiting step (38% total process time). Continuous flow implementation reduces this step from 24 h to 45 minutes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer :
- Route Design : Begin with coupling the 1,3,4-oxadiazole moiety to the benzamide core via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF), as described for analogous sulfonamide derivatives .
- Morpholino Sulfonation : Introduce the 2,6-dimethylmorpholino sulfonyl group using sulfonyl chloride intermediates under basic conditions (e.g., triethylamine in THF) .
- Optimization : Apply Design of Experiments (DoE) to systematically vary temperature, solvent ratios, and catalyst loading. For example, flow chemistry setups (e.g., Omura-Sharma-Swern oxidation) enable precise control over reaction parameters .
- Key Parameters : Monitor yields via HPLC and optimize purification using silica gel chromatography or recrystallization from ethanol/water mixtures .
Q. How can researchers characterize the compound’s structural features using spectroscopic methods?
- Methodological Answer :
- NMR Analysis : Use - and -NMR to confirm the morpholino sulfonyl group (e.g., δ 3.5–4.0 ppm for morpholine protons) and oxadiazole ring (δ 8.0–8.5 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., calculated [M+H] for CHNOS: 481.15) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in DMSO/ethyl acetate and analyze crystal packing and hydrogen-bonding interactions .
Q. What purification techniques are most effective for isolating this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 7:3 to 1:1) to separate sulfonamide byproducts .
- Recrystallization : Dissolve the crude product in hot ethanol, then slowly add water to induce crystallization .
- HPLC : For high-purity batches (>98%), employ reverse-phase C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can discrepancies in biological activity data across studies be resolved?
- Methodological Answer :
- Purity Verification : Re-analyze compound batches via LC-MS to rule out impurities (e.g., unreacted sulfonyl chloride or oxadiazole intermediates) .
- Orthogonal Assays : Compare results from antimicrobial disk diffusion () and cytotoxicity assays (e.g., MTT on HeLa cells) to differentiate specific vs. nonspecific effects .
- Batch Reproducibility : Standardize synthetic protocols (e.g., strict temperature control during sulfonation) to minimize variability .
Q. What computational approaches are suitable for predicting structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase for antimicrobial activity) .
- QSAR Modeling : Train models on PubChem bioactivity data (e.g., IC values of oxadiazole analogs) to predict modifications enhancing potency .
- DFT Calculations : Analyze electron distribution in the oxadiazole ring to guide synthetic modifications for improved solubility .
Q. How does the 2-methoxyphenyl substituent influence the compound’s bioactivity compared to other aryl groups?
- Methodological Answer :
- Comparative Synthesis : Synthesize analogs with 4-chlorophenyl or 4-nitrophenyl groups via the same oxadiazole-forming protocol .
- Biological Testing : Evaluate antimicrobial activity against E. coli and S. aureus to quantify substituent effects (e.g., methoxy groups may enhance membrane permeability via lipophilicity) .
- LogP Analysis : Measure partition coefficients (e.g., shake-flask method) to correlate substituent hydrophobicity with cellular uptake .
Q. What strategies mitigate stability issues during long-term storage?
- Methodological Answer :
- Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products (e.g., hydrolysis of the sulfonamide group) .
- Formulation : Lyophilize the compound with cyclodextrin or store in amber vials under argon to prevent photolytic/oxidative degradation .
Data Contradiction Analysis Framework
| Issue | Possible Causes | Resolution Strategies | References |
|---|---|---|---|
| Variable IC | Impurities, assay variability | Re-purify compound; standardize assay protocols | |
| Inconsistent solubility | Polymorphism, residual solvents | Recrystallize; analyze via PXRD | |
| Divergent SAR trends | Differing target proteins across studies | Validate against a unified target (e.g., COX-2) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
